N-(4-iodophenyl)butane-1-sulfonamide
Description
N-(4-Iodophenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane-1-sulfonamide backbone substituted with a 4-iodophenyl group. This compound belongs to a class of organoiodine molecules, where the iodine atom at the para position of the phenyl ring introduces distinct electronic and steric properties. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial effects, and modifications such as halogenation (e.g., iodine substitution) often alter their physicochemical and pharmacological profiles . The iodine atom’s large atomic radius and polarizability may enhance lipophilicity and influence binding interactions in biological systems, making this compound relevant for drug development and diagnostic applications .
Properties
IUPAC Name |
N-(4-iodophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHRQHHNJOXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)butane-1-sulfonamide typically involves the iodination of a phenyl ring followed by the introduction of a butane-1-sulfonamide group. One common method involves the reaction of 4-iodoaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-iodophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for substitution reactions involving the iodine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to the corresponding amine.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives depending on the reagents used.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or other reduced sulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)butane-1-sulfonamide is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its sulfonamide group is known for its bioactivity, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and antifungal activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Property | This compound | N-(4-Hydroxyphenyl)benzenesulfonamide | N-(4-Fluorophenyl)butane-1-sulfonamide |
|---|---|---|---|
| Lipophilicity (LogP) | High (iodine effect) | Low (hydroxyl group) | Moderate (fluorine effect) |
| Hydrogen Bonding | Moderate (sulfonamide NH) | Strong (NH and OH) | Moderate (sulfonamide NH) |
| Thermal Stability | High | Moderate (H-bonding network) | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
